Home > Products > Screening Compounds P51302 > 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-
1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- - 32852-15-6

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-

Catalog Number: EVT-3262226
CAS Number: 32852-15-6
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- is a chemical compound that has shown potential as a lead compound for novel antidepressant drug development. [] It is structurally similar to the antidepressant drug duloxetine. [] This compound is a derivative of 3,4-dihydro-2(1H)-quinolinone and contains a 1H-indazole moiety. [, ] Research suggests it primarily acts as a serotonin-6 receptor antagonist, a target of interest for cognitive enhancement. []

N,N-Dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (3)

Compound Description: This compound, denoted as '3' in the research, is identified as a potential antidepressant with potentially reduced side effects compared to existing treatments. It exhibits similar potency to imipramine in standard antidepressant animal models but lacks significant anticholinergic action and does not interfere with the antihypertensive effects of clonidine and guanethidine.

N,N-Dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine

Compound Description: This isomer of compound '3' displayed no activity in primary antidepressant screens. This finding highlights the importance of specific structural arrangements for biological activity within this class of compounds.

N-substituted-acyl-N-methyl-3-(naphthalene-1-yloxy)-3-(2-thienyl)propanamines

Compound Description: This series of compounds was synthesized by piecing together structural elements of the antidepressant duloxetine with substituted acyl chlorides. The aim was to create novel compounds with potentially enhanced antidepressant effects.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c)

Compound Description: These compounds demonstrated activity in various tests related to antidepressant effects, including reducing sleeping time, improving recovery from coma in mice, and exhibiting antidepressant-like effects in the forced swimming test. They function as sigma receptor agonists.

N,N-dimethyl-3-[(1-benzyl-1H-indazol-3-yl)oxy]-1-propanamine (benzydamine)

Compound Description: Benzydamine is an anti-inflammatory drug that effectively inhibits tumor necrosis factor-alpha (TNF-alpha) production, particularly in LPS-stimulated monocytes. This inhibition is linked to its anti-inflammatory properties and potential for treating various inflammatory conditions.

Overview

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- is a chemical compound characterized by a propanamine backbone linked to an indazole moiety via an oxy linkage. This compound is significant in various scientific applications, particularly in medicinal chemistry due to its potential biological activities. The compound is identified by the CAS Registry Number 32852-15-6 and has various synonyms, including 3-(1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine.

Source and Classification

The compound falls under the category of amines and heterocyclic compounds, specifically featuring an indazole structure. It is often studied for its interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation. Its classification as a pharmaceutical compound highlights its relevance in drug development and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- typically involves the following steps:

  1. Starting Materials: The primary reactants are 1H-indazole-3-ol and 3-chloropropanamine.
  2. Reaction Conditions: The reaction is conducted in the presence of a base, utilizing solvents such as dichloromethane or ethanol. Elevated temperatures are employed to facilitate complete conversion of reactants to products.
  3. Industrial Production: For large-scale synthesis, methods may include continuous flow reactors and automated systems to enhance efficiency and yield.

Technical Details

The reaction mechanism generally involves nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the chloropropanamine, leading to the formation of the desired product.

Molecular Structure Analysis

Structure

The molecular formula for 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- is C12H17N3O. The structural representation can be described as follows:

  • Backbone: A propanamine structure with two methyl groups attached to the nitrogen atom.
  • Indazole Moiety: An indazole ring attached via an ether linkage (–O–) to the propanamine backbone.

Data

  • Molecular Weight: 217.29 g/mol
  • InChI: InChI=1S/C12H17N3O/c1-15(2)8-5-9-16-12-10-6-3-4-7-11(10)13-14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14).
Chemical Reactions Analysis

Reactions

  1. Oxidation: The compound can undergo oxidation using reagents like potassium permanganate or hydrogen peroxide, producing corresponding oxides.
  2. Reduction: Reduction reactions with agents such as lithium aluminum hydride yield reduced amine derivatives.
  3. Substitution Reactions: Nucleophilic substitution can occur at either the amine or indazole moiety using alkyl halides or acyl chlorides to generate various substituted derivatives.

Technical Details

The specific products formed from these reactions depend on the reagents and conditions applied during the reactions.

Mechanism of Action

The mechanism of action for 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes or receptors. The indazole moiety is known for its ability to modulate biological activity by inhibiting enzyme functions or altering receptor behavior. The precise pathways are contingent upon the biological context and target specificity.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically presented as a solid or crystalline substance.
  2. Solubility: Soluble in organic solvents like dichloromethane and ethanol.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  2. Reactivity: Exhibits reactivity typical of amines and ethers, allowing for various chemical transformations.

Relevant data suggests that this compound's properties may vary based on environmental conditions and specific formulations used in applications.

Applications

The scientific uses of 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- primarily lie within medicinal chemistry. It has potential applications in:

  1. Drug Development: As a candidate for developing therapeutic agents targeting specific biological pathways.
  2. Biological Research: Utilized in studies aimed at understanding enzyme inhibition and receptor modulation.
  3. Pharmaceutical Formulations: May serve as an active ingredient or intermediate in synthesizing more complex pharmaceutical compounds .

This compound exemplifies how small molecular changes can lead to significant differences in biological activity and therapeutic potential.

Introduction and Nomenclature of 3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amine

Historical Context and Discovery within Indazole Ether Scaffolds

The compound 3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amine (CAS 32852-15-6) emerged as a significant structural motif in medicinal chemistry during the late 20th century, primarily through its relationship to the non-steroidal anti-inflammatory drug (NSAID) benzydamine. Historically, indazole derivatives gained prominence due to their diverse biological activities, particularly as anti-inflammatory and antimicrobial agents. The specific 3-oxypropylamine side chain modification represented a strategic simplification of the benzydamine scaffold, allowing researchers to investigate structure-activity relationships while reducing synthetic complexity. This compound was first characterized as Benzydamine Impurity 10, identified during analytical studies of benzydamine formulations and synthesis pathways [1] [3].

The synthetic accessibility of this molecule—typically achieved through nucleophilic substitution between 3-hydroxyindazole and N,N-dimethyl-3-chloropropylamine—facilitated its adoption as a key intermediate in pharmaceutical research. Unlike its benzylated counterpart benzydamine, which requires additional synthetic steps for N-alkylation, this simpler analogue provided insights into the essential pharmacophoric elements of indazole ethers. Early research focused on its physicochemical behavior and chromatographic properties, establishing it as a reference standard for quality control in benzydamine manufacturing [1] [6] [9].

Table 1: Key Historical Milestones for Indazole Ether Derivatives

YearDevelopmentSignificance
1960sBenzydamine introductionFirst therapeutic indazole ether NSAID
1980sIdentification as impurity (Benzydamine Impurity 10)Quality control standardization
2000sBroad availability as research chemicalFacilitation of structure-activity relationship studies

Systematic IUPAC Nomenclature Conventions and Isomer Designations

The primary chemical designation 3-(1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine follows strict IUPAC substitutive nomenclature rules:

  • The parent structure is propan-1-amine (a three-carbon chain with the amino group at position 1)
  • The N,N-dimethyl prefix indicates dimethyl substitution on the nitrogen atom
  • The 3-(1H-indazol-3-yloxy) group specifies an indazole moiety attached via its 3-position oxygen at the propyl chain's 3-position

This systematic name reveals critical structural features: the base molecule is 1-aminopropane modified at the terminal amine (dimethylated) and at carbon 3 (ether-linked to indazole). Notably, hyphen placement in chemical names affects interpretation: "3-(1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine" explicitly positions the indazole ether at C3, distinguishing it from potential isomers like 2-(indazolyloxy) variants. The compound exhibits tautomerism at the indazole ring (1H vs 2H tautomers), though X-ray crystallography of analogues confirms predominant 1H-configuration in solid state [1] [3] [4].

Alternative nomenclature reflects pharmaceutical context:

  • [3-(1H-Indazol-3-yloxy)propyl]dimethylamine (substitutive)
  • Benzydamine Impurity 10 (pharmacopeial)
  • 3-((1H-Indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine (punctuation variant)

The InChIKey GNRCKJSAOVNGOD-UHFFFAOYSA-N provides an unambiguous digital identifier encoding molecular connectivity, including the indazole’s mobile proton. This distinguishes it from isomeric structures like N-methylated indazoles or ether-linked positional isomers [1] [3] [6].

Table 2: Accepted Nomenclature Variants and Contexts

Nomenclature StyleContextDistinctive Feature
3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amineIUPAC systematicHyphen positioning defines attachment points
[3-(1H-Indazol-3-yloxy)propyl]dimethylamineCAS registryGrouping of propylamine moiety
Benzydamine Impurity 10Pharmaceutical analysisFunctional role designation
C₁₂H₁₇N₃OEmpirical formulaElemental composition (MW 219.28 g/mol)

Relationship to Benzydamine Core Structure and Pharmacophore Evolution

3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amine serves as the fundamental scaffold for the NSAID benzydamine (1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole), sharing three critical pharmacophore elements:

  • The indazole ring system providing planar aromatic surface for molecular interactions
  • The oxypropyl linker conferring spatial separation between hydrophobic and cationic domains
  • The tertiary dimethylamino group enabling cationic character at physiological pH

Benzydamine incorporates an additional benzyl group on the indazole nitrogen (position 1), significantly altering electronic distribution and steric bulk. Pharmacological studies reveal this N-benzylation dramatically enhances anti-inflammatory potency, confirming that while the unsubstituted analogue contains the core spatial arrangement, the benzyl group constitutes an essential pharmacophoric enhancement. Molecular weight analysis illustrates this relationship: the unsubstituted compound (C₁₂H₁₇N₃O, MW 219.28 g/mol) lacks benzydamine’s benzyl moiety (C₁₉H₂₃N₃O, MW 309.41 g/mol) [1] [4] [6].

Table 3: Structural and Pharmacophoric Comparison with Benzydamine

Characteristic3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amineBenzydamine
Systematic Name3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amine1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole
Molecular FormulaC₁₂H₁₇N₃OC₁₉H₂₃N₃O
Molecular Weight (g/mol)219.28309.41
N-SubstitutionUnsubstituted (NH-indazole)N1-Benzylated
Key Pharmacophore ElementsIndazole ring, Oxypropyl spacer, Tertiary amineAdds benzyl aromatic domain
Role in Drug DevelopmentSynthetic intermediate; Impurity reference standardTherapeutic NSAID agent

As an impurity standard (Benzydamine Impurity 10), this compound’s detection in pharmaceuticals quantifies residual starting materials or dealkylation products, with pharmacopeial methods specifying ≤0.5% acceptance criteria. Its liquid state (versus benzydamine’s crystalline solid) and lower molecular weight significantly alter chromatographic behavior in HPLC-UV methods, requiring specific analytical attention [1] [3] [6]. The structural simplification strategy—removing the benzyl group—enabled elucidation of the oxypropylamine fragment’s contribution to solubility and electrostatic interactions, establishing that the tertiary amine remains protonated in physiological environments, facilitating ionic bonding with biological targets.

Properties

CAS Number

32852-15-6

Product Name

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-

IUPAC Name

3-(1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C12H17N3O/c1-15(2)8-5-9-16-12-10-6-3-4-7-11(10)13-14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14)

InChI Key

GNRCKJSAOVNGOD-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=NNC2=CC=CC=C21

Canonical SMILES

CN(C)CCCOC1=NNC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.